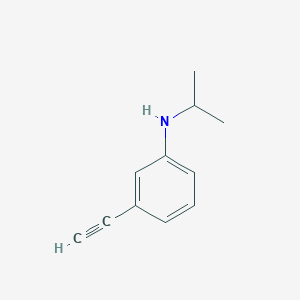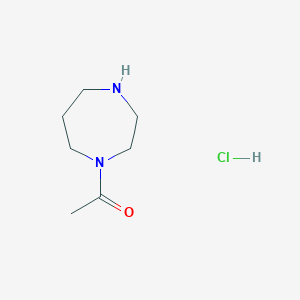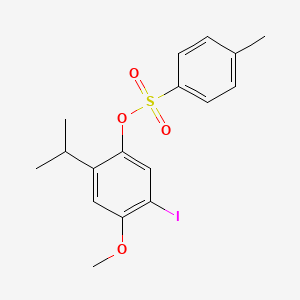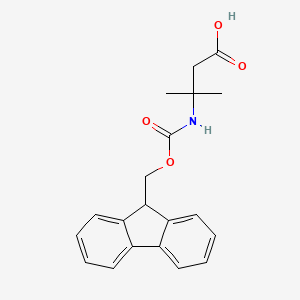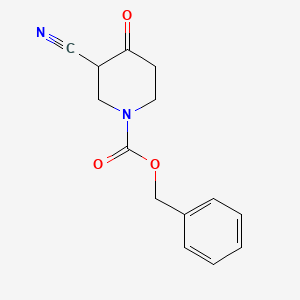![molecular formula C10H17N3S B1437922 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1042795-97-0](/img/structure/B1437922.png)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Vue d'ensemble
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound that features a thiazole ring and a diazepane ring The thiazole ring is known for its aromaticity and biological activity, while the diazepane ring is a seven-membered ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction between a halogenated ketone and thiourea under acidic conditions.
Attachment of the Diazepane Ring: The thiazole derivative is then reacted with a diazepane precursor, such as 1,4-diazepane, under basic conditions to form the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include various thiazole derivatives with altered functional groups.
Applications De Recherche Scientifique
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The diazepane ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: This compound has a similar thiazole ring but lacks the diazepane ring, resulting in different biological activities and applications.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound has an ethyl group instead of a methyl group on the thiazole ring, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the thiazole and diazepane rings, which confer distinct structural and functional characteristics.
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-9-12-10(8-14-9)7-13-5-2-3-11-4-6-13/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMRSRLKEACDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042795-97-0 | |
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


